molecular formula C15H22N6O2 B2641301 1-isopentyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-61-8

1-isopentyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2641301
CAS No.: 898412-61-8
M. Wt: 318.381
InChI Key: ZTGNFXBHCATTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopentyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a synthetic purine-isostere derivative designed for advanced research applications. This compound features a complex triazino-purine dione scaffold, which is of significant interest in medicinal chemistry due to its structural similarity to purine bases, a core structure found in many clinically used drugs . Purine-like scaffolds are frequently investigated for their interaction with various enzymatic targets and cellular receptors . Specifically, related 5-azapurine (triazolo-triazine) compounds have been identified as promising for developing thymidine phosphorylase inhibitors, selective adenosine receptor ligands, and antiproliferative agents . Preliminary biological studies on structurally related dihydro-azapurines have shown that they can dose-dependently reduce the viability of cancer cell lines such as HepG2 and A549, while also being evaluated for their affinity towards purinergic receptors . The incorporation of an isopentyl group and multiple methyl substitutions on this molecular framework is intended to modulate its lipophilicity and electronic properties, potentially enhancing its drug-likeness and bioavailability for pharmacological profiling . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3,7,9-trimethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-9(2)6-7-21-14-16-12-11(20(14)8-10(3)17-21)13(22)19(5)15(23)18(12)4/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGNFXBHCATTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent groups, fusion positions, or heterocyclic components. Key comparisons are outlined below:

Substituent Variations

Compound Name Substituents Key Structural Differences Biological Activity/Properties References
1-Isopentyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione 1-Isopentyl, 3,7,9-trimethyl Branched alkyl chain enhances lipophilicity Not explicitly reported; inferred potential antitumor
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8-dione 1-Isopropyl, 3-(4-chlorophenyl) Aromatic chloro group increases electron-withdrawing effects Enhanced stability; potential antimicrobial activity
1,3,4,9-Tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 1,3,4,9-Tetramethyl Additional methyl group at position 4 Higher crystallinity; unconfirmed bioactivity
3,7,9-Trimethyl-1-[2-(4-phenylpiperazinyl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8-dione 1-(Phenylpiperazinyl)ethyl Bulky aromatic-piperazine moiety improves CNS targeting Hypothesized neuroactivity

Physicochemical Properties

  • Lipophilicity : The isopentyl group confers higher logP compared to isopropyl or methyl analogs, suggesting improved membrane permeability .
  • Thermal Stability : Methylated derivatives (e.g., 1,3,4,9-tetramethyl) exhibit higher melting points (>300°C) due to crystalline packing .
  • Solubility : Chlorophenyl-substituted analogs show reduced aqueous solubility but enhanced organic solvent compatibility .

Key Research Findings

Synthetic Flexibility: Triazino-purinediones are synthesized via cyclocondensation or diazonium salt reactions, enabling modular substitution .

Structure-Activity Relationships (SAR) :

  • Alkyl vs. Aryl Substituents : Branched alkyl chains (e.g., isopentyl) improve bioavailability, while aryl groups (e.g., 4-chlorophenyl) enhance target binding .
  • Methylation Effects : Methyl groups at positions 3, 7, and 9 stabilize the purinedione core, reducing metabolic degradation .

Notes

  • Synthesis Challenges : Intramolecular cyclization steps often require precise temperature control to avoid byproducts .
  • Solubility Limitations : Hydrophobic substituents necessitate formulation optimization for clinical use .
  • Future Directions : Computational modeling (e.g., molecular docking) could predict target affinity for the isopentyl derivative.

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